tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with a tert-butyl ester and a chloromethyl group
Preparation Methods
The synthesis of tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through the reaction of hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids, while reduction with agents like lithium aluminum hydride can produce alcohols.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery programs.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazolopyridine core may interact with various receptors and ion channels, modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound has a similar pyrazolopyridine core but lacks the chloromethyl group, resulting in different reactivity and biological activity.
tert-Butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate: This compound has a different substitution pattern on the pyrazolopyridine core, leading to variations in its chemical and biological properties.
tert-Butyl 5-(chloromethyl)pyridin-3-ylcarbamate:
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18ClN3O2 |
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Molecular Weight |
271.74 g/mol |
IUPAC Name |
tert-butyl 3-(chloromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H18ClN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)10(6-13)15-14-9/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
YSJWRYDCVIEERH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)CCl |
Origin of Product |
United States |
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